molecular formula C13H16N2OS B8745313 1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one CAS No. 125219-50-3

1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one

Cat. No.: B8745313
CAS No.: 125219-50-3
M. Wt: 248.35 g/mol
InChI Key: UWFGYMNXGVIRTG-UHFFFAOYSA-N
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Description

1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and a sulfur atom. This compound is part of the imidazolidinone family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions include various substituted imidazolidinones and thioxo derivatives .

Scientific Research Applications

1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. It can modulate proteasome activity, influencing protein degradation and cellular processes. The exact molecular targets and pathways are still under investigation, but its role in advanced glycation end products and creatinine formation is well-documented .

Comparison with Similar Compounds

Similar compounds to 1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one include other imidazolidinones and thioxo derivatives. These compounds share the imidazolidinone core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Similar compounds include:

Properties

CAS No.

125219-50-3

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

1-ethyl-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H16N2OS/c1-2-14-10-12(16)15(13(14)17)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

UWFGYMNXGVIRTG-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)N(C1=S)CCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared by the procedure described in Example 16 using 16.3 g of phenethyl-isothiocyanate, 18.4 g of N-ethyl glycine, 20.2 g of triethyl amine, and 300 m/L of chloroform. Purification was achieved by flash chromatography on silica gel (20% ethyl acetate in hexane) The title compound (15.0 g) was obtained as an off-white solid, m.p. 66°-68° C. Anal. Calcd. for. C13H16N2O S: C, 62.87; H, 6.49; N, 11.28. Found: C, 63.03; H, 6.49; N, 11.32. Mass spectrum (EI, M.+) m/z 248.
Quantity
16.3 g
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18.4 g
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reactant
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20.2 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of the crude N-ethyl glycine (18.4 g), phenethyl-isothiocyanate (16.3 g), triethyl amine (20.2 g) and chloroform (300 mL) was heated at reflux for 18 hours. The solvent was evaporated. The residue was dissolved in ethyl acetate (400 mL) and water (300 mL). The organic phase was washed with 1N HCl (2×300 mL), then evaporated to dryness. Purification was achieved by flash chromatography on silica gel (20% ethyl acetate in hexane) The title compound (15.0 g) was obtained as an off-white solid, m.p. 66°-68° C. Anal. Calcd. for. C13H16N2 O S: C, 62.87; H, 6.49; N, 11.28. Found: C, 63.03; H, 6.49; N, 11.32. Mass spectrum (EI, M.+) m/z 248.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
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Quantity
20.2 g
Type
reactant
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Quantity
300 mL
Type
solvent
Reaction Step One

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